molecular formula C12H8Cl2N2O2 B108262 Diclonixin CAS No. 17737-68-7

Diclonixin

Cat. No.: B108262
CAS No.: 17737-68-7
M. Wt: 283.11 g/mol
InChI Key: IFMIBXMJNXNGHQ-UHFFFAOYSA-N
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Description

Diclonixin is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its unique properties and applications in various scientific fields. This compound is characterized by its dichlorinated phenyl ring and oxazole moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclonixin can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form 2,6-dichlorobenzamidoxime. This intermediate is then cyclized to produce the oxazole ring, resulting in the formation of this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and require controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the same synthetic route as described above but is optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Diclonixin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxazole compounds.

Scientific Research Applications

Diclonixin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and as an analgesic.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diclonixin involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs, making this compound a potential candidate for the treatment of inflammatory conditions.

Comparison with Similar Compounds

    Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

    Clonixin: Another non-steroidal anti-inflammatory drug with structural similarities to Diclonixin.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a dichlorinated phenyl ring and an oxazole moiety. This structure imparts distinct chemical properties and reactivity, making this compound a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMIBXMJNXNGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170293
Record name Diclonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17737-68-7
Record name Diclonixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLONIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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